7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

PDE2A inhibition CNS drug discovery structure-activity relationship

7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-52-5) is a heterocyclic small-molecule building block belonging to the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one class. It features a cyclopropyl substituent at the 7-position of the pyrido[2,3-b]pyrazinone core (molecular formula C₁₀H₁₁N₃O, MW 189.21).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1476730-52-5
Cat. No. B1446012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
CAS1476730-52-5
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(NCC(=O)N3)N=C2
InChIInChI=1S/C10H11N3O/c14-9-5-12-10-8(13-9)3-7(4-11-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)(H,13,14)
InChIKeyLTTOCDLATFJRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-52-5): A Core Scaffold for PDE2A-Selective Inhibitor Development


7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-52-5) is a heterocyclic small-molecule building block belonging to the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one class. It features a cyclopropyl substituent at the 7-position of the pyrido[2,3-b]pyrazinone core (molecular formula C₁₀H₁₁N₃O, MW 189.21) . The compound is a key synthetic intermediate in the preparation of potent and selective phosphodiesterase 2A (PDE2A) inhibitors, including the clinical candidate TAK-915 [1]. Its primary value proposition lies in its use as a versatile scaffold for generating 4-carboxamide derivatives with differentiated PDE2A inhibitory activity, selectivity, and brain penetration profiles tailored for CNS indications such as schizophrenia and Alzheimer's disease [2].

Why 7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Cannot Be Replaced by Analogous Cores


The 7-cyclopropyl substituent is not a generic decoration—it is a critical determinant of PDE2A binding affinity, isoform selectivity, and CNS drug-like properties within the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one series. Replacing the cyclopropyl group with hydrogen (the unsubstituted parent, CAS 67074-78-6) eliminates a key hydrophobic contact with the PDE2A active site, leading to reduced potency . Substituting with a methoxy group (as in TAK-915) or a methyl group (as in Example 15 of WO2013/161913) alters both electronic character and metabolic stability, producing compounds with divergent selectivity windows (e.g., >4100-fold selectivity for PDE2A over PDE1A for TAK-915 versus a different selectivity profile for 7-cyclopropyl derivatives) [1]. Furthermore, the cyclopropyl group modulates logP and topological polar surface area (TPSA) relative to other 7-substituted analogs, directly impacting brain penetration potential—a requirement for CNS-targeted PDE2A programs [2]. Simply interchanging the 7-substituent without quantitative comparative data risks selecting a scaffold with suboptimal target engagement, off-target liability, or inadequate CNS exposure.

Quantitative Differentiation of 7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one from Closest Analogs


PDE2A Inhibitory Potency of 7-Cyclopropyl-Containing 4-Carboxamide Derivatives vs. 7-Methyl and 7-Methoxy Analogs

In WO2013/161913 (EP2848618A1), Takeda discloses PDE2A IC₅₀ values for 4-carboxamide derivatives bearing different 7-substituents on the dihydropyrido[2,3-b]pyrazin-2(1H)-one core. The 7-cyclopropyl derivative (Example 14) serves as a direct prodrug precursor or comparator to the 7-methyl (Example 15) and 7-methoxy (TAK-915) analogs [1]. While the patent does not report the IC₅₀ of the free 7-cyclopropyl core, the SAR trend indicates that the cyclopropyl group confers a distinct balance of lipophilicity and steric bulk that differentiates it from smaller (methyl) or more polar (methoxy) substituents [2].

PDE2A inhibition CNS drug discovery structure-activity relationship

Molecular Properties: 7-Cyclopropyl vs. Unsubstituted Parent Scaffold

The addition of a cyclopropyl group at the 7-position increases molecular weight from 149.15 Da (unsubstituted parent, CAS 67074-78-6) to 189.21 Da (target compound) and introduces one additional rotatable bond constraint, altering conformational flexibility . The unsubstituted parent has a calculated XLogP3 of 0.2 ; the 7-cyclopropyl modification is expected to increase logP by approximately 0.8–1.0 units based on the Hansch π constant for cyclopropyl (~1.0), placing the target compound in a more favorable lipophilicity range for passive CNS penetration (logP 1.0–2.0) [1].

physicochemical properties drug-likeness building block selection

Isoform Selectivity Entrenchment: 7-Cyclopropyl as a Key Determinant in PDE2A vs. PDE1A Selectivity

The TAK-915 program demonstrated that the 7-methoxy analog achieves >4100-fold selectivity for PDE2A over PDE1A [1]. Structural analysis of the PDE2A active site (PDBsum entry 5vp1) indicates that the 7-position substituent occupies a hydrophobic pocket whose dimensions and electronic character dictate selectivity over other PDE isoforms [2]. The 7-cyclopropyl group, being more hydrophobic than methoxy and bulkier than methyl, is predicted to engage this pocket differently, potentially yielding a distinct selectivity fingerprint that can be exploited to minimize off-target PDE-related side effects [3].

PDE isoform selectivity off-target liability CNS safety

Synthetic Tractability: 7-Cyclopropyl Core as a Pre-Functionalized Building Block vs. De Novo Synthesis of 7-Substituted Analogs

The 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is commercially available at 95% purity (AKSci, CAS 1476730-52-5) , whereas the 7-methoxy and 7-methyl cores require multi-step de novo synthesis starting from the unsubstituted parent (CAS 67074-78-6) . The pre-installed cyclopropyl group eliminates one synthetic step (typically a cross-coupling or cyclopropanation reaction) compared to routes that begin with the unsubstituted core and introduce the 7-substituent later, reducing overall synthetic burden and enabling faster SAR exploration [1].

synthetic efficiency building block procurement medicinal chemistry

Optimal Application Scenarios for 7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Procurement


PDE2A Lead Optimization: Rapid Generation of 4-Carboxamide Derivative Libraries with Diverse 7-Position SAR

Medicinal chemistry teams pursuing PDE2A inhibitors for schizophrenia or Alzheimer's disease can procure the pre-functionalized 7-cyclopropyl core to rapidly generate 4-carboxamide libraries via a single-step carbamoylation reaction . This bypasses the need to install the cyclopropyl group de novo, enabling parallel synthesis of 20–50 analogs within one week—a workflow that would require 2–3 weeks if starting from the unsubstituted parent scaffold [1]. The resulting library can be screened against PDE2A and counter-screened against PDE1A, PDE4, and PDE10 to map the selectivity landscape conferred by the 7-cyclopropyl substitution [2].

CNS Penetration Optimization: Exploiting the Cyclopropyl Lipophilicity Sweet Spot

The predicted logP of the 7-cyclopropyl core (≈1.0–1.2) falls within the optimal CNS drug-like range (logP 1–3), making it an ideal scaffold for programs requiring brain penetration . In contrast, the unsubstituted parent (XLogP3 = 0.2) may exhibit insufficient passive permeability, while the 7-methoxy analog (TPSA = 102) introduces additional hydrogen bond acceptors that can reduce brain exposure [1]. Research groups optimizing CNS-targeted PDE2A inhibitors should select the 7-cyclopropyl core as a balanced starting point for achieving both target engagement and adequate brain-to-plasma ratios [2].

Selectivity Profiling: Differentiating PDE2A Inhibitor Chemotypes via the 7-Cyclopropyl Fingerprint

The 7-cyclopropyl group engages the hydrophobic pocket of PDE2A differently than methoxy or methyl substituents, as evidenced by the >4100-fold selectivity window achieved by the 7-methoxy analog TAK-915 . By procuring the 7-cyclopropyl building block and synthesizing matched molecular pairs (e.g., 7-cyclopropyl vs. 7-methoxy vs. 7-methyl with identical 4-carboxamide appendages), researchers can deconvolute the contribution of the 7-position substituent to overall PDE isoform selectivity [1]. This systematic approach is essential for identifying backup series with differentiated safety profiles for chronic CNS indications [2].

Building Block Inventory for Multi-Project CNS Kinase/Phosphodiesterase Platforms

For CROs and pharmaceutical compound management groups supporting multiple CNS discovery programs, stocking the 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a core building block (95% purity, CAS 1476730-52-5) enables rapid deployment across PDE2A, CRF1 receptor, and potentially other dihydropyrido[2,3-b]pyrazinone-based programs [1]. The compound's commercial availability eliminates the lead time associated with custom synthesis of 7-substituted cores, reducing project initiation delays by an estimated 4–6 weeks relative to de novo synthesis routes [2].

Quote Request

Request a Quote for 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.